molecular formula C9H9BFN3O2 B14069556 (5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid

(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid

Cat. No.: B14069556
M. Wt: 221.00 g/mol
InChI Key: XIRKPAWSTBVRFV-UHFFFAOYSA-N
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Description

(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C9H9BFN3O2. This compound is notable for its unique structure, which includes a fluorinated pyridine ring and a pyrazole moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method starts with the reaction of 4-fluoropyridine with 4-methyl-1H-pyrazole under suitable conditions to form the desired intermediate. This intermediate is then subjected to borylation using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final boronic acid product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of protease inhibitors and other enzyme-targeted therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is unique due to its combination of a fluorinated pyridine ring and a pyrazole moiety, which imparts distinct chemical reactivity and biological activity. Its boronic acid group further enhances its utility in cross-coupling reactions and enzyme inhibition studies .

Properties

Molecular Formula

C9H9BFN3O2

Molecular Weight

221.00 g/mol

IUPAC Name

[5-fluoro-2-(4-methylpyrazol-1-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C9H9BFN3O2/c1-6-3-13-14(5-6)9-2-7(10(15)16)8(11)4-12-9/h2-5,15-16H,1H3

InChI Key

XIRKPAWSTBVRFV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1F)N2C=C(C=N2)C)(O)O

Origin of Product

United States

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